molecular formula C10H10Cl2N2O B1372224 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1160245-59-9

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1372224
CAS No.: 1160245-59-9
M. Wt: 245.1 g/mol
InChI Key: WZZSRYJJKIDOMZ-UHFFFAOYSA-N
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Description

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features an isoxazole ring substituted with a 2-chlorophenyl group and a methylamine group, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring. This can be achieved using AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides. This method is highly reliable and exhibits a wide scope with respect to both components .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isoxazoles.

Scientific Research Applications

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine
  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine nitrate
  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine sulfate

Uniqueness

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184969-23-0
Record name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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